molecular formula C15H11NO4 B2584628 (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 370590-02-6

(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2584628
CAS RN: 370590-02-6
M. Wt: 269.256
InChI Key: WYQHZANXMKJOBP-RUDMXATFSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include studying the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Corrosion Inhibition

  • (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been investigated for its potential as a corrosion inhibitor. A study found that similar compounds effectively inhibited the corrosion of mild steel in acidic environments, suggesting possible applications in industrial corrosion prevention (Baskar et al., 2012).

Photophysical Properties

  • Research on derivatives of (2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has shown significant solvatochromic effects in their absorption and fluorescence spectra. These effects are attributed to intramolecular charge transfer interactions, indicating potential applications in photophysical research and material science (Kumari et al., 2017).

Non-linear Optical Properties

  • Studies have also explored the non-linear optical properties of similar chalcone compounds. These compounds demonstrated significant non-linear responses, suggesting potential applications in the field of photonics and laser technology (Singh et al., 2012).

Anticancer Activity

  • In the field of medicinal chemistry, certain chalcone derivatives have been examined for their potential as chemotherapeutics against breast cancer. Studies indicate that specific derivatives show significant anti-cancer activity, highlighting a promising area for further research in cancer treatment (Singh et al., 2016).

Molecular Structure Analysis

  • The crystal structure and molecular geometry of chalcone derivatives have been extensively studied. This research provides valuable insights into the intermolecular interactions and stability of these compounds, which is crucial for their potential application in material science and drug design (Butcher et al., 2007).

Antioxidant Activity

  • Some studies have focused on the antioxidant activity of chalcone derivatives. These compounds have shown promise in scavenging free radicals, suggesting potential applications in the development of antioxidant therapies (Sulpizio et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This often involves studying how the compound interacts with biological molecules in the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties or potential applications .

properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c17-14-7-5-12(6-8-14)15(18)9-4-11-2-1-3-13(10-11)16(19)20/h1-10,17H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQHZANXMKJOBP-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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